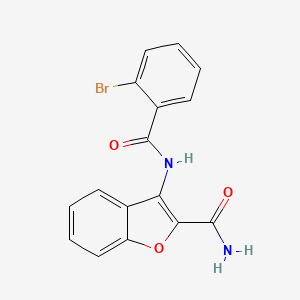

3-(2-Bromobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-bromobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRDONRGKBVQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.

Amidation: The carboxylic acid group is converted to an amide using 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Cyclization: The intermediate product undergoes cyclization to form the benzofuran ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex polycyclic structures .

Scientific Research Applications

Neuroprotective Properties

Research indicates that benzofuran derivatives exhibit neuroprotective effects, which are crucial in treating neurodegenerative diseases. A study demonstrated that novel benzofuran-2-carboxamide derivatives provided considerable protection against NMDA-induced excitotoxicity in neuronal cells. Among the tested compounds, those with specific substitutions showed enhanced neuroprotective activity comparable to established NMDA antagonists like memantine .

Anticancer Activity

Benzofuran derivatives, including 3-(2-Bromobenzamido)benzofuran-2-carboxamide, have shown promising anticancer properties. A study focused on the synthesis of various benzofuran derivatives and their evaluation against non-small cell lung cancer cells (A549 and NCI-H23) found that certain compounds effectively inhibited cell growth and induced apoptosis. The most active derivatives displayed IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Synthetic Routes and Production

The synthesis of 3-(2-Bromobenzamido)benzofuran-2-carboxamide typically involves several steps:

- Starting Material : Benzofuran-2-carboxylic acid is used as the precursor.

- Amidation : The carboxylic acid is converted to an amide using 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

- Cyclization : The intermediate undergoes cyclization to form the final benzofuran structure.

This synthetic pathway highlights the compound's accessibility for further research and potential industrial applications.

Neuroprotective Case Study

In a study evaluating neuroprotective effects, several derivatives were synthesized and tested against NMDA-induced excitotoxicity. Compounds with methyl (-CH3) and hydroxyl (-OH) substitutions at specific positions demonstrated significant protective effects, suggesting that structural modifications can enhance neuroprotective properties .

Anticancer Efficacy Case Study

Another investigation into the anticancer properties of benzofuran derivatives revealed that certain compounds led to marked apoptosis in lung cancer cell lines. The study utilized flow cytometry to assess apoptotic markers, confirming that these compounds could trigger programmed cell death effectively .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features:

- Target Compound : 3-(2-Bromobenzamido)benzofuran-2-carboxamide.

- Analog 1 : 3-(4-Methoxybenzamido)benzofuran-2-carboxamide (from antioxidant studies) .

- Analog 2 : 3-(Phenylcarbamoyl)benzofuran-2-carboxamide (generic transamidation product) .

Key Observations :

- The 2-bromobenzamido group distinguishes the target compound electronically and sterically from analogs with methoxy or simple aryl groups. Bromine’s presence may enhance halogen bonding in biological targets but could reduce solubility compared to methoxy derivatives .

- The synthetic route’s modularity allows rapid diversification; for example, switching aryl iodides during C–H arylation or amines during transamidation generates analogs .

Physicochemical Properties

- Solubility: The target compound’s solubility is influenced by the bromine atom. Methoxy-substituted analogs (e.g., Analog 1) likely have better solubility due to reduced hydrophobicity.

- Stability : The transamidation step’s efficiency (using Boc₂O and DMAP) ensures high stability of intermediates, enabling reliable access to the target compound and analogs .

Advantages and Limitations

- Advantages: Modular Synthesis: The three-step route (C–H arylation → Boc activation → transamidation) enables rapid analog generation .

- Limitations: Solubility Challenges: Bulky brominated derivatives require tailored purification, increasing process complexity . Limited Bioactivity Data: Most evidence focuses on synthesis; pharmacological profiling remains underexplored.

Biological Activity

3-(2-Bromobenzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The benzofuran moiety is known for its presence in various natural products and biologically active compounds, making derivatives of this structure valuable in drug development. This article reviews the biological activities associated with this compound, focusing on its neuroprotective, antioxidant, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : 348.17 g/mol

This compound features a bromobenzamide group attached to a benzofuran-2-carboxamide framework, which may influence its interaction with biological targets.

Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit significant neuroprotective properties. In particular, studies involving similar compounds have shown their ability to protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate) receptor activation. For instance, a study synthesized various benzofuran derivatives and identified several that demonstrated protective effects against NMDA-induced neuronal damage at concentrations around 100 μM. Among these, compounds with specific substitutions on the benzofuran ring exhibited enhanced neuroprotective activity comparable to established NMDA antagonists like memantine .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Concentration (μM) | Neuroprotective Effect |

|---|---|---|

| 1f | 30 | Comparable to memantine |

| 1j | 100 | Significant protection |

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of benzofuran derivatives. Compounds similar to 3-(2-Bromobenzamido)benzofuran-2-carboxamide have been shown to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. For example, certain derivatives demonstrated the ability to scavenge DPPH radicals effectively, indicating their potential as antioxidant agents .

Anticancer Properties

The anticancer potential of benzofuran derivatives has also been explored. Some studies have documented selective cytotoxicity against various cancer cell lines while showing reduced toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies. For instance, certain benzofuran derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines, exhibiting significant growth inhibition .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Cell Line | Compound Tested | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| MCF-7 | Compound A | 12 | High |

| A549 | Compound B | 25 | Moderate |

| PC3 | Compound C | 15 | High |

The mechanism underlying the biological activities of 3-(2-Bromobenzamido)benzofuran-2-carboxamide likely involves its interaction with specific molecular targets such as receptors or enzymes involved in neuroprotection and cell survival pathways. The structural features of the compound may enable it to modulate these targets effectively, leading to its observed biological effects.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

- Neuroprotection in Rat Models : A study on rat cortical neurons demonstrated that specific benzofuran derivatives could significantly reduce neuronal death caused by excitotoxic agents.

- Anticancer Efficacy : In vitro studies showed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic window for future drug development.

Q & A

Basic: What are the standard synthetic routes for 3-(2-bromobenzamido)benzofuran-2-carboxamide?

The compound is typically synthesized via a multi-step process involving:

C–H Arylation : Functionalization of the benzofuran core at the C3 position using palladium-catalyzed arylation to introduce the bromobenzamide group .

Transamidation : Reaction with carbamoylating agents (e.g., N-acyl-Boc-carbamates) to form the carboxamide moiety .

Purification : Column chromatography or recrystallization to isolate the final product.

Key parameters include solvent choice (e.g., DMF, acetonitrile), temperature (reflux or microwave-assisted heating), and catalyst optimization (e.g., Pd(PPh₃)₄) .

Advanced: How can reaction conditions be optimized to resolve low yields in the transamidation step?

Low yields often stem from incomplete activation of the benzofuran intermediate. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amide group .

- Catalyst screening : Palladium complexes with bulky ligands (e.g., XPhos) improve cross-coupling efficiency .

- In-situ monitoring : Use of HPLC or TLC to track intermediate formation and adjust stoichiometry .

Basic: Which spectroscopic techniques confirm the structure of 3-(2-bromobenzamido)benzofuran-2-carboxamide?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl signals (δ ~170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 399.03) .

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Advanced: How to address conflicting NMR data for bromobenzamide derivatives?

Discrepancies may arise from rotational isomerism or solvent effects. Solutions include:

- Variable-temperature NMR : Resolves dynamic equilibria by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of substituents .

- DFT calculations : Predicts theoretical spectra to compare with experimental data .

Basic: What biological targets are hypothesized for this compound?

The bromobenzamide and benzofuran moieties suggest interactions with:

- Kinases : Inhibition of ATP-binding pockets due to planar aromatic structure .

- GPCRs : Modulation of serotonin or dopamine receptors, common targets for benzofuran derivatives .

- DNA topoisomerases : Intercalation via π-π stacking with nucleic acids .

Advanced: How to validate the mechanism of action in enzyme inhibition assays?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATP-competitive assays for kinases) .

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to purified enzyme targets .

- Mutagenesis studies : Identify critical residues by testing activity against mutant enzymes .

Basic: What in vitro models are used to assess anticancer activity?

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining .

- Migration assays : Scratch/wound healing models to evaluate anti-metastatic potential .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and tissue distribution .

- Metabolite identification : LC-MS to detect active/inactive metabolites affecting in vivo results .

- Dose optimization : Adjust formulations (e.g., PEGylation) to improve solubility and stability .

Basic: Which functional groups influence the compound’s reactivity?

- Bromobenzamide : Susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling) .

- Carboxamide : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions .

- Benzofuran core : Undergoes electrophilic substitution at the C5 position .

Advanced: How to modify the carboxamide group to enhance metabolic stability?

- Bioisosteric replacement : Substitute carboxamide with sulfonamide or urea groups .

- Pro-drug design : Introduce ester moieties for delayed hydrolysis in vivo .

- Steric hindrance : Add methyl/ethyl groups adjacent to the amide to reduce enzymatic degradation .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Follow hazardous organic waste guidelines for halogenated compounds .

Advanced: How to predict toxicity using computational methods?

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints .

- Docking simulations : Identify off-target binding to hERG channels or cytochrome P450 enzymes .

- ADMET prediction : Tools like SwissADME or ProTox-II for hepatotoxicity and mutagenicity .

Basic: How does substituent variation (e.g., bromine vs. chlorine) affect bioactivity?

- Bromine : Enhances lipophilicity and van der Waals interactions, improving target binding .

- Chlorine : Reduces molecular weight but may decrease metabolic stability .

- Electron-withdrawing groups : Increase electrophilicity, enhancing reactivity in nucleophilic environments .

Advanced: What strategies resolve low aqueous solubility during formulation?

- Nanoparticle encapsulation : Use PLGA or liposomes to improve dispersibility .

- Co-crystallization : Pair with co-formers (e.g., succinic acid) to enhance dissolution rates .

- Salt formation : Convert to hydrochloride or sodium salts for higher solubility .

Basic: What analytical methods quantify decomposition under stress conditions?

- HPLC-UV : Monitor degradation products under heat, light, or humidity .

- Forced degradation studies : Expose to acidic/alkaline conditions or oxidants (e.g., H₂O₂) .

- TGA/DSC : Assess thermal stability and identify melting/decomposition points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.